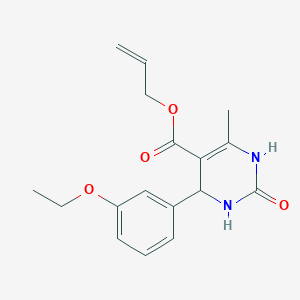![molecular formula C17H19ClO2S B5084145 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPTP is a member of the benzene family and has been found to exhibit anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene is not fully understood. However, it is believed that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene exerts its anti-inflammatory and anti-cancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and are involved in the progression of cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. In vivo studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and can be administered orally or intravenously. However, there are also limitations to using 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and disease model being studied.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. One area of research is the development of more potent and selective 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene analogs that can be used as therapeutic agents. Another area of research is the investigation of the role of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new drug delivery systems and formulations may improve the efficacy and bioavailability of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. Overall, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and clinical applications.
Synthesemethoden
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-bromopropyl ethyl ether. The resulting product is then reacted with 3-ethoxyphenol to form 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALZZXMLOLYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
